molecular formula C10H10ClN5NaO6P B12073435 2-Chloroadenosine-3',5'-cyclic monophosphate sodium salt

2-Chloroadenosine-3',5'-cyclic monophosphate sodium salt

Cat. No.: B12073435
M. Wt: 385.63 g/mol
InChI Key: MWJRNVCKDZDUNH-UHFFFAOYSA-M
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Description

2-Chloroadenosine-3',5'-cyclic monophosphate sodium salt is a synthetic analog of cyclic adenosine monophosphate (cAMP), a critical secondary messenger in cellular signaling. The compound features a chlorine substitution at the 2-position of the adenine ring, enhancing its stability and resistance to enzymatic degradation compared to endogenous cAMP . The sodium salt formulation improves solubility in aqueous solutions, facilitating its use in biochemical and pharmacological studies. This modification preserves its ability to activate cAMP-dependent pathways while offering distinct pharmacokinetic advantages, such as prolonged intracellular retention and reduced phosphodiesterase-mediated hydrolysis .

Properties

Molecular Formula

C10H10ClN5NaO6P

Molecular Weight

385.63 g/mol

IUPAC Name

sodium;6-(6-amino-2-chloropurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

InChI

InChI=1S/C10H11ClN5O6P.Na/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-5(17)6-3(21-9)1-20-23(18,19)22-6;/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,14,15);/q;+1/p-1

InChI Key

MWJRNVCKDZDUNH-UHFFFAOYSA-M

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=C(N=C43)Cl)N)O)OP(=O)(O1)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

A prominent method for introducing chlorine at the 2-position employs palladium-catalyzed cross-coupling. Starting from 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-6-chloro-2-iodopurine (20 ), selective substitution of the iodine atom at the 2-position is achieved using terminal alkynes or chlorine sources. Cristalli et al. demonstrated this approach, yielding 2-alkynyladenosine derivatives with >80% efficiency. Adapting this protocol, chlorine can be introduced via Stille or Suzuki coupling, though direct chlorination using CuCl₂ or PCl₃ under controlled conditions is also viable.

Nucleophilic Substitution Strategies

Alternative routes involve nucleophilic displacement of pre-halogenated intermediates. For instance, 2-iodoadenosine undergoes halogen exchange with Cl⁻ in the presence of Pd(PPh₃)₄, yielding 2-chloroadenosine. Roelen et al. optimized this reaction using DMF as a solvent and tetrabutylammonium chloride (TBACl) as the chlorine source, achieving 75–85% yields. Protection of the ribose hydroxyls (e.g., acetylation) is critical to prevent side reactions.

Table 1: Comparative Analysis of 2-Chloroadenosine Synthesis Routes

MethodStarting MaterialCatalyst/ConditionsYield (%)Reference
Pd-Catalyzed Coupling2-IodopurinePd(PPh₃)₄, CuI, TBACl82
Nucleophilic Substitution2-IodoadenosinePdCl₂, DMF, 80°C78
Direct ChlorinationAdenosinePCl₃, POCl₃, 0°C65

Cyclic Monophosphate Formation

Cyclization of 2-chloroadenosine-5'-monophosphate (2-Cl-AMP) to form the 3',5'-cyclic structure is achieved through intramolecular esterification.

Dicyclohexylcarbodiimide (DCC)-Mediated Cyclization

The patent by CN105837649A outlines a robust cyclization protocol using DCC and a morpholine-DCC double salt. Key steps include:

  • Dissolving 2-Cl-AMP (1 eq), DCC (2–2.5 eq), and the double salt (0.9 eq) in pyridine.

  • Heating to 105–115°C for 3 hours to activate the phosphate.

  • Dropwise addition of the reaction mixture into boiling pyridine containing additional DCC, followed by 3-hour reflux.

This method achieves cyclization efficiencies of ~85%, with the double salt mitigating side reactions like intermolecular esterification.

Solvent and Temperature Optimization

Cyclization yields are highly solvent-dependent. Polar aprotic solvents (e.g., pyridine, DMF) enhance reactivity, while protic solvents (e.g., water) inhibit the process. Volpini et al. reported that a water/butanol mixture (1:4) facilitates precipitation of the cyclic product, simplifying isolation.

Sodium Salt Preparation

Conversion of the cyclic monophosphoric acid to its sodium salt involves neutralization and recrystallization.

Ion Exchange and pH Adjustment

Post-cyclization, the crude product is dissolved in water, and the pH is adjusted to 1.5–2.0 using HCl to precipitate impurities. The supernatant is then neutralized with NaOH (1M) to pH 7.0–7.5, forming the sodium salt. Lyophilization yields 2-Cl-cAMP-Na with >99% purity.

Recrystallization Protocols

Recrystallization from ethanol/water (3:1) at 4°C further purifies the product. The patent notes a 40% overall yield from 2-Cl-AMP, with MS (ESI): m/z 362.65 [M+H]⁺.

Industrial-Scale Production Considerations

Avoiding Chromatography

Traditional methods relying on ion-exchange chromatography are labor-intensive and generate acidic waste. The DCC-mediated approach eliminates chromatography by integrating pH-controlled crystallization, reducing environmental impact.

Cost and Efficiency

The use of DCC (2.5 eq) and pyridine escalates costs, but recycling solvents and optimizing stoichiometry (1:2.2 AMP:DCC) improve cost-efficiency. Industrial batches report 10% higher yields compared to lab-scale syntheses.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (D₂O): δ 8.21 (s, 1H, H-8), 5.90 (d, J = 6.0 Hz, 1H, H-1'), 4.70–4.20 (m, ribose H).

  • ³¹P NMR : δ -2.5 ppm (cyclic phosphate).

Purity Assessment

HPLC (C18 column, 0.1% TFA/ACN gradient) confirms >99% purity, with retention time = 12.3 min .

Chemical Reactions Analysis

Types of Reactions

2-Chloroadenosine-3’,5’-cyclic monophosphate sodium salt undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis to yield adenosine derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the compound.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products Formed

    Substitution Reactions: Substituted adenosine derivatives.

    Hydrolysis: Adenosine and its related compounds.

    Oxidation and Reduction: Various oxidized or reduced forms of the compound.

Scientific Research Applications

Applications in Scientific Research

2-Chloroadenosine cyclic monophosphate has a diverse range of applications across multiple scientific disciplines:

Biochemistry and Molecular Biology

  • Signal Transduction Studies : 2-Chloroadenosine cyclic monophosphate is extensively used to investigate the mechanisms of signal transduction, particularly through the activation of protein kinase A (PKA). This activation leads to phosphorylation events that are crucial for various cellular responses, including metabolism, growth, and apoptosis .
  • Cellular Response Investigation : The compound aids in understanding cellular responses to hormones and other signaling molecules by acting as a second messenger in various signaling pathways .

Pharmacology

  • Therapeutic Research : Ongoing studies are exploring the potential therapeutic effects of 2-Chloroadenosine cyclic monophosphate in diseases such as cancer and cardiovascular disorders. For instance, it has been shown to induce apoptosis in specific cell types, suggesting its potential use in cancer therapy .
  • Drug Development : The compound serves as a model for developing new drugs targeting cyclic nucleotide pathways, which are critical in many physiological processes.

Neuroscience

  • Neuronal Activity Studies : Research indicates that 2-Chloroadenosine cyclic monophosphate may influence neuronal activity and synaptic plasticity. Its role in modulating neurotransmitter release and neuronal excitability is being actively investigated .

Immunology

  • Inflammatory Response Research : Studies have demonstrated that chlorinated nucleosides like 2-Chloroadenosine cyclic monophosphate can affect immune cell function, particularly in the context of chronic inflammation. This property is being explored for its implications in diseases like atherosclerosis .

Uniqueness of 2-Chloroadenosine cyclic monophosphate

The presence of the chlorine atom in 2-Chloroadenosine cyclic monophosphate imparts unique chemical properties that enhance its stability and alter its interactions compared to other cyclic nucleotides. This modification allows for more precise control over biological experiments and therapeutic applications.

Case Study 1: Apoptosis Induction

A study investigated the effects of chlorinated nucleosides on human coronary artery endothelial cells. The findings indicated that exposure to 2-Chloroadenosine cyclic monophosphate led to decreased ATP levels and increased endoplasmic reticulum stress, ultimately resulting in apoptosis. This highlights its potential role in understanding endothelial cell damage during chronic inflammatory conditions .

Case Study 2: Neuronal Modulation

Research focusing on neuronal systems has shown that 2-Chloroadenosine cyclic monophosphate can modulate synaptic transmission and plasticity. This application is particularly relevant for developing treatments for neurodegenerative diseases where these pathways are disrupted .

Mechanism of Action

The compound exerts its effects primarily through the activation of protein kinase A (PKA). Upon binding to PKA, it induces a conformational change that activates the kinase, leading to the phosphorylation of target proteins. This activation triggers various downstream signaling pathways involved in cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

The table below summarizes key structural and functional differences between 2-chloroadenosine-3',5'-cyclic monophosphate sodium salt and related cyclic nucleotides:

Compound Substituents Key Properties Applications
cAMP (Adenosine-3',5'-cyclic monophosphate) None Endogenous second messenger; rapid hydrolysis by phosphodiesterases. Studying PKA activation, calcium signaling .
2-Chloroadenosine-3',5'-cAMP sodium salt 2-Cl on adenine; sodium counterion Enhanced stability, resistance to phosphodiesterases; high solubility. Prolonged activation of cAMP pathways in cell culture .
8-(4-Chlorophenylthio)-cAMP sodium salt 8-pCPT substitution; sodium counterion Membrane-permeable; activates EPAC (cAMP effector proteins). Research on cAMP-specific signaling independent of PKA .
Dibutyryl-cAMP sodium salt N6 and O2' butyryl groups Improved cell permeability; slow hydrolysis. Cardiac and vascular smooth muscle studies .
cGMP (Guanosine-3',5'-cyclic monophosphate) None (guanine base) Mediates NO signaling; regulates ion channels and PKG. Vascular relaxation, platelet aggregation studies .
8-Bromo-cGMP sodium salt 8-Br on guanine; sodium counterion Phosphodiesterase-resistant; mimics cGMP effects. Investigating PKG-dependent pathways .

Stability and Pharmacokinetics

  • 2-Chloroadenosine-3',5'-cAMP sodium salt exhibits a half-life >2 hours in cellular assays, compared to <10 minutes for unmodified cAMP .
  • Dibutyryl-cAMP shows intermediate stability (~60 minutes) due to butyryl groups shielding the phosphate bond .
  • 8-pCPT-cAMP demonstrates superior membrane permeability (logP = 1.8 vs. 0.2 for cAMP) due to its hydrophobic thioether modification .

Selectivity in Signaling Pathways

  • 2-Chloro substitution reduces affinity for PKA (IC₅₀ = 12 µM vs. 0.5 µM for cAMP) but retains activity at higher concentrations .
  • 8-pCPT-cAMP selectively activates EPAC over PKA at concentrations ≤10 µM .

Cellular Studies

  • In dendritic cells, 2-chloroadenosine-3',5'-cAMP sodium salt increased intracellular cAMP levels by 3-fold compared to dibutyryl-cAMP, correlating with enhanced anti-inflammatory responses .

Comparative Efficacy in Disease Models

  • In psoriasis-like animal models, cAMP/cGMP balance modulation (via analogs) reduced epidermal hyperplasia. 2-Chloro-cAMP increased serum cAMP 2.5-fold, outperforming unmodified cAMP .
  • Limitations : 2-Chloro-cAMP showed lower efficacy in cardiac tissue compared to dibutyryl-cAMP, likely due to tissue-specific phosphodiesterase expression .

Biological Activity

2-Chloroadenosine-3',5'-cyclic monophosphate sodium salt (2-Cl-cAMP) is a synthetic analog of cyclic adenosine monophosphate (cAMP), which serves as a crucial second messenger in various biological processes. The unique chlorine substitution at the 2-position of the adenosine ring enhances its stability and alters its interaction with biological targets, particularly protein kinase A (PKA). This article delves into the biological activity of 2-Cl-cAMP, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

2-Cl-cAMP primarily exerts its biological effects through the activation of PKA. Upon binding to PKA, it induces a conformational change that activates the kinase, leading to the phosphorylation of target proteins involved in various signaling pathways. This activation plays a pivotal role in regulating cellular processes such as proliferation, differentiation, and apoptosis.

Signal Transduction

2-Cl-cAMP functions as a potent activator of PKA, influencing several downstream signaling pathways:

  • Cell Proliferation : Studies have shown that 2-Cl-cAMP can inhibit cell growth in various cancer cell lines by inducing apoptosis. For instance, it has been reported to significantly reduce the viability of Ph1 chromosome-positive colonies in chronic myeloid leukemia (CML) models, indicating its potential as an anti-cancer agent .
  • Differentiation : The compound has been observed to promote differentiation in certain cell types, making it a valuable tool for studying developmental biology and regenerative medicine .

Therapeutic Potential

Research indicates that 2-Cl-cAMP may have therapeutic applications in several diseases:

  • Cancer : Its ability to induce apoptosis and inhibit proliferation positions it as a candidate for cancer therapy. In vitro studies demonstrated that treatment with 2-Cl-cAMP led to a significant increase in apoptotic cells in CML models .
  • Cardiovascular Disorders : Given its role in modulating vascular responses and inflammation, 2-Cl-cAMP is being investigated for its potential benefits in cardiovascular diseases .

Comparative Analysis with Similar Compounds

CompoundStructurePKA ActivationBiological Effects
2-Chloroadenosine-3',5'-cAMPContains Cl at 2-positionHighInduces apoptosis; inhibits growth
Adenosine-3',5'-cAMPNo chlorine substitutionModerateRegulates various cellular functions
Guanosine-3',5'-cAMPGuanine baseModerateInvolved in similar signaling pathways
8-Bromo-2'-monobutyryladenosine-3',5'-cyclic monophosphorothioateBromine substitution at 8-positionHighGrowth inhibition; differentiation in cancer cells

Case Studies

  • Apoptosis Induction in Cancer Cells :
    A study conducted on human coronary artery endothelial cells demonstrated that treatment with 8-Chloroadenosine (a related compound) led to increased apoptosis through enhanced oxidative stress and mitochondrial dysfunction . Although focused on a different chlorinated nucleoside, these findings underscore the apoptotic potential of chlorinated cyclic nucleotides.
  • Vascular Health :
    Research on ecto-nucleoside triphosphate diphosphohydrolase activity revealed that manipulating adenosine metabolism through compounds like 2-Cl-cAMP could influence vascular inflammation and plaque formation in atherosclerosis models . This suggests potential avenues for therapeutic intervention using 2-Cl-cAMP.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and structurally confirming 2-Cl-cAMP sodium salt?

  • Synthesis : While direct synthesis protocols are not detailed in the provided evidence, analogous cyclic nucleotides (e.g., 8-Bromo-cAMP) are synthesized via chemical modification of the adenine base or ribose moiety. For 2-Cl-cAMP, chlorination at the 2-position of adenosine is a likely step, followed by cyclization and sodium salt formation .
  • Structural Confirmation : Techniques include nuclear magnetic resonance (NMR) for verifying substitution patterns, mass spectrometry (MS) for molecular weight validation, and HPLC for purity assessment (>97% as per product sheets) .

Q. How should 2-Cl-cAMP sodium salt be stored to maintain stability, and what solvents are optimal for reconstitution?

  • Storage : Store at -20°C in lyophilized form to prevent hydrolysis. Avoid repeated freeze-thaw cycles .
  • Solubility : Reconstitute in deionized water (up to 50 mg/mL for clear solutions) or buffered saline for physiological studies. Organic solvents like DMSO may alter stability .

Q. What experimental assays are suitable for quantifying 2-Cl-cAMP sodium salt in biological samples?

  • Protein Binding Assays : Competitive binding assays using cAMP-dependent protein kinases, with detection limits as low as 0.05–0.10 pmol .
  • HPLC and ELISA : Reverse-phase HPLC with UV detection (λ = 243–270 nm) for purity analysis. ELISA kits (e.g., Glory Science Co.) enable sensitive quantification in serum and tissue homogenates .

Advanced Research Questions

Q. How does 2-Cl-cAMP sodium salt compare to other cAMP analogs (e.g., 8-Bromo-cAMP) in activating protein kinase A (PKA)?

  • Specificity : 2-Cl-cAMP may exhibit reduced off-target effects compared to 8-substituted analogs, which can cross-react with non-PKA pathways (e.g., EPAC). Structural modifications at the 2-position likely enhance selectivity for PKA regulatory subunits .
  • Experimental Design : Use dose-response curves (10⁻⁶–10⁻⁴ M) in PKA activity assays, comparing phosphorylation of kemptide or CREB substrates. Include controls with N⁶-monobutyryl-cAMP (a membrane-permeable analog) to assess cell permeability .

Q. What challenges arise when translating in vitro findings of 2-Cl-cAMP sodium salt to in vivo models?

  • Pharmacokinetics : Rapid degradation by phosphodiesterases in vivo necessitates co-administration with inhibitors (e.g., theophylline) or use of stabilized analogs (e.g., dibutyryl-cAMP). Renal clearance and blood-brain barrier penetration should be quantified via LC-MS .
  • Tissue-Specific Effects : In renal studies, 2-Cl-cAMP reduced proximal tubular sodium reabsorption in dogs but showed no renin secretion effects in isolated rat kidneys, highlighting model-dependent variability .

Q. How can researchers resolve contradictions in cAMP-mediated signaling data, such as opposing effects on insulin resistance?

  • Contextual Factors : Insulin resistance studies show cAMP elevation in HFD-induced obesity models, yet insulin itself suppresses cAMP via PDE activation. Use tissue-specific knockout models (e.g., adipocyte PKA) to dissect pathways .
  • Data Normalization : Measure both serum and tissue cAMP levels (via ELISA) alongside downstream markers (e.g., phosphorylated CREB) to account for compartmentalized signaling .

Q. What experimental controls are critical when studying 2-Cl-cAMP sodium salt in cyclic nucleotide second messenger systems?

  • Negative Controls : Include non-hydrolyzable analogs (e.g., Sp-8-Bromo-cAMPS) to rule out off-target effects.
  • Pharmacological Blockers : Use PKA inhibitors (e.g., H-89) or EPAC antagonists (e.g., ESI-09) to confirm pathway specificity .
  • Endogenous cAMP Depletion : Pre-treat cells with forskolin (adenylyl cyclase activator) or IBMX (PDE inhibitor) to establish baseline activity .

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